Cas no 78681-80-8 (methyl 3-ethoxyprop-2-enoate)

methyl 3-ethoxyprop-2-enoate 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 3-ethoxy-, methyl ester, (2E)-
- methyl 3-ethoxyprop-2-enoate
- 78681-80-8
- Methyl (E)-3-ethoxyprop-2-enoate
- 41343-59-3
- SCHEMBL1884637
- EN300-1127939
- (E)-Methyl 3-ethoxyacrylate
-
- インチ: InChI=1S/C6H10O3/c1-3-9-5-4-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+
- InChIKey: YAHJGDKGXVOYKU-SNAWJCMRSA-N
- ほほえんだ: CCO\C=C\C(=O)OC
計算された属性
- せいみつぶんしりょう: 130.062994177Da
- どういたいしつりょう: 130.062994177Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 35.5Ų
methyl 3-ethoxyprop-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1127939-5.0g |
methyl 3-ethoxyprop-2-enoate |
78681-80-8 | 5g |
$2110.0 | 2023-05-25 | ||
Enamine | EN300-1127939-0.05g |
methyl 3-ethoxyprop-2-enoate |
78681-80-8 | 95% | 0.05g |
$348.0 | 2023-10-26 | |
Enamine | EN300-1127939-0.5g |
methyl 3-ethoxyprop-2-enoate |
78681-80-8 | 95% | 0.5g |
$397.0 | 2023-10-26 | |
Enamine | EN300-1127939-1.0g |
methyl 3-ethoxyprop-2-enoate |
78681-80-8 | 1g |
$728.0 | 2023-05-25 | ||
Enamine | EN300-1127939-5g |
methyl 3-ethoxyprop-2-enoate |
78681-80-8 | 95% | 5g |
$1199.0 | 2023-10-26 | |
Enamine | EN300-1127939-0.1g |
methyl 3-ethoxyprop-2-enoate |
78681-80-8 | 95% | 0.1g |
$364.0 | 2023-10-26 | |
Enamine | EN300-1127939-2.5g |
methyl 3-ethoxyprop-2-enoate |
78681-80-8 | 95% | 2.5g |
$810.0 | 2023-10-26 | |
Enamine | EN300-1127939-10g |
methyl 3-ethoxyprop-2-enoate |
78681-80-8 | 95% | 10g |
$1778.0 | 2023-10-26 | |
Enamine | EN300-1127939-10.0g |
methyl 3-ethoxyprop-2-enoate |
78681-80-8 | 10g |
$3131.0 | 2023-05-25 | ||
Enamine | EN300-1127939-0.25g |
methyl 3-ethoxyprop-2-enoate |
78681-80-8 | 95% | 0.25g |
$381.0 | 2023-10-26 |
methyl 3-ethoxyprop-2-enoate 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Wei Chen Nanoscale, 2015,7, 6957-6990
methyl 3-ethoxyprop-2-enoateに関する追加情報
Methyl 3-Ethoxyprop-2-enoate: A Comprehensive Overview
Methyl 3-ethoxyprop-2-enoate, also known by its CAS number 78681-80-8, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, classified as a propenoate ester, is widely recognized for its role in various chemical reactions and applications. The structure of methyl 3-ethoxyprop-2-enoate consists of a propenoic acid moiety with an ethoxy group at the third position and a methyl ester group, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the importance of methyl 3-ethoxyprop-2-enoate in the development of advanced materials and pharmaceuticals. Researchers have explored its potential as a precursor for synthesizing bioactive compounds, such as antibiotics and anti-inflammatory agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-cancer properties, particularly in targeting specific oncogenic pathways.
In addition to its role in drug discovery, methyl 3-ethoxyprop-2-enoate has found applications in the field of polymer science. Its ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with enhanced mechanical and thermal properties. A notable example is its use in synthesizing biodegradable polymers for sustainable packaging solutions, as reported in a 2023 article in Polymer International.
The synthesis of methyl 3-ethoxyprop-2-enoate typically involves esterification reactions or alkylation processes, depending on the desired purity and scale of production. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions. For instance, the use of enzymatic catalysts has been shown to reduce reaction times and minimize byproduct formation, making the production process more environmentally friendly.
From an environmental perspective, methyl 3-ethoxyprop-2-enonate has been studied for its biodegradability and potential impact on ecosystems. Research conducted in 2023 revealed that under aerobic conditions, this compound undergoes rapid degradation, reducing its ecological footprint compared to other similar compounds.
In conclusion, methyl 3-Ethoxyprop-2-enonate (CAS No: 78681–80–8) is a multifaceted compound with diverse applications across various industries. Its role as an intermediate in organic synthesis, coupled with its potential in drug discovery and material science, underscores its importance in modern chemistry. As research continues to uncover new avenues for its utilization, this compound is poised to play an even greater role in advancing technological and medical innovations.
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